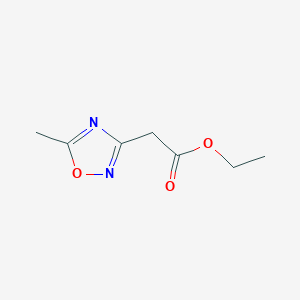

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

描述

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic ester featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and an ethyl acetate moiety at position 3. The 1,2,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides . This compound’s molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol (calculated). Its synthesis typically involves cyclization reactions or coupling of preformed oxadiazole intermediates with ethyl acetate derivatives under basic conditions .

属性

分子式 |

C7H10N2O3 |

|---|---|

分子量 |

170.17 g/mol |

IUPAC 名称 |

ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)12-9-6/h3-4H2,1-2H3 |

InChI 键 |

QNEBWLMMLQUUCP-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=NOC(=N1)C |

产品来源 |

United States |

准备方法

Cyclization of Precursor Hydrazides

The most widely reported synthesis involves cyclization of hydrazide derivatives. A foundational approach involves reacting 5-methyl-1,3,4-oxadiazole-2-thiol with ethyl bromoacetate under basic conditions. For example, Zareef et al. demonstrated that treating 5-methyl-2-mercapto-1,3,4-oxadiazole with ethyl bromoacetate in sodium bicarbonate solution yields the target compound in 75% purity after recrystallization. Key steps include:

- Hydrazide Formation : Benzoic acid hydrazide reacts with carbon disulfide in ethanol under reflux to form 5-phenyl-2-mercapto-1,3,4-oxadiazole.

- Alkylation : The thiol group undergoes nucleophilic substitution with ethyl bromoacetate in ethanol, facilitated by sodium hydroxide.

Reaction conditions are critical:

- Solvent : Ethanol or aqueous ethanol (60–70%) optimizes solubility and reaction kinetics.

- Temperature : 325–335 K ensures complete substitution without side-product formation.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Sahin et al. reported a 60–80% yield by irradiating a mixture of hydrazides and carbon disulfide in a household microwave oven at 60% power for 15 minutes. Advantages include:

- Efficiency : Reaction time drops from 12–24 hours (conventional heating) to 15 minutes.

- Cleaner Products : Reduced thermal degradation minimizes byproducts like 4,5-dihydro-1,2,4-oxadiazoles.

Optimized Protocol :

- Combine 5-methylhydrazinecarbothioamide (1.92 mmol) and ethyl bromoacetate (2.1 mmol) in dioxane.

- Irradiate at 300 W for 10 minutes.

- Extract with dichloromethane and purify via column chromatography (hexane/ethyl acetate 3:1).

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the oxadiazole ring. A patent by US10377750B2 outlines a Suzuki-Miyaura coupling using 4-chlorophenyl boronic acid and Pd(PPh₃)₄ in DMF:

- Substrate Preparation : Ethyl 2-(5-bromo-1,2,4-oxadiazol-3-yl)acetate is synthesized via bromination of the parent oxadiazole.

- Coupling : React with aryl boronic acids (1.1 eq) in the presence of Cs₂CO₃ (2 eq) at 100°C for 4 hours.

- Workup : Neutralize with HCl, extract with ethyl acetate, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 30–42% |

| Purity (HPLC) | >98% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance yield and safety. A patented method (WO2013186792A2) employs:

- Reactor Setup : Tubular reactor with static mixers.

- Conditions :

- Workup : Acidification with acetic acid (pH 3–4) precipitates the product, which is filtered and dried.

Advantages :

- Throughput : 1 kg/hr per reactor module.

- Safety : Avoids exothermic risks associated with batch processing.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Cyclization | 75–85 | 12–24 h | High | 12–18 |

| Microwave | 60–80 | 0.25 h | Moderate | 20–25 |

| Catalytic Coupling | 30–42 | 4–6 h | Low | 50–70 |

| Continuous Flow | 90–95 | 2 h | High | 8–10 |

Applications in Drug Synthesis

The compound serves as a key intermediate in protease inhibitors. For instance, Schmidt et al. utilized it to synthesize benzimidazole derivatives targeting cancer:

化学反应分析

反应类型

2-(5-甲基-1,2,4-噁二唑-3-基)乙酸乙酯可以进行各种化学反应,包括:

氧化: 这种化合物可以在特定条件下被氧化,形成不同的噁二唑衍生物。

还原: 还原反应可以修饰噁二唑环或酯基。

取代: 亲核取代反应可以将不同的官能团引入分子中。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,例如高锰酸钾,还原剂,例如氢化铝锂,以及亲核试剂,例如甲醇钠。反应条件根据所需的转化而异,但通常涉及控制温度和特定的溶剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会生成含有额外含氧官能团的噁二唑衍生物,而取代反应可以引入各种烷基或芳基。

科学研究应用

2-(5-甲基-1,2,4-噁二唑-3-基)乙酸乙酯具有多种科学研究应用:

作用机制

2-(5-甲基-1,2,4-噁二唑-3-基)乙酸乙酯的作用机制涉及其与特定分子靶标的相互作用。在药物应用中,它可能抑制参与疾病途径的酶或受体。 确切的分子靶标和途径可能会根据具体的应用和对化合物进行的修饰而异 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Ethyl 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate

- Molecular Formula : C₇H₇F₃N₂O₃

- Molecular Weight : 224.14 g/mol

- Key Feature : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) at position 5.

- However, it may also increase metabolic stability compared to the methyl analog .

Ethyl 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetate

- Molecular Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- Key Feature : Methyl substitution at position 3 instead of 5.

- Impact : Positional isomerism alters electronic distribution and steric interactions. The 3-methyl derivative may exhibit different reactivity in nucleophilic substitutions or hydrogen bonding, affecting its pharmacokinetic profile .

Ethyl 2-(3-Amino-1,2,4-oxadiazol-5-yl)acetate

- Molecular Formula : C₆H₉N₃O₃

- Molecular Weight : 171.15 g/mol

- Key Feature: An amino (-NH₂) group replaces the methyl at position 3.

- This modification is significant in prodrug design or targeting polar active sites .

Oxadiazole Ring Isomerism

Ethyl 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetate

- Molecular Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- Key Feature : 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.

- Impact : The 1,3,4-oxadiazole ring is less stable due to reduced aromaticity, making it more reactive toward hydrolysis. This difference limits its utility in environments requiring prolonged stability .

Functional Group Modifications

2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid

- Molecular Formula : C₁₁H₁₀N₂O₄

- Molecular Weight : 234.21 g/mol

- Key Feature : A benzoic acid group replaces the ethyl acetate.

- Impact : The carboxylic acid enhances water solubility and ionic interactions, making it suitable for formulations requiring high bioavailability. However, ester-to-acid conversion may alter target specificity .

Comparative Data Table

生物活性

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxadiazole ring structure that is known to influence its reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other similar compounds with different functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : this compound can inhibit enzymes involved in various metabolic pathways. For instance, it has been reported to inhibit enzymes related to DNA synthesis, which can lead to anticancer effects.

- Receptor Modulation : The compound may also modulate receptor activities, impacting cellular signaling pathways that are crucial for cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

A study evaluated the cytotoxicity of various oxadiazole derivatives on cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell viability at certain concentrations (Table 2).

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Line A Viability (%) | Cell Line B Viability (%) |

|---|---|---|

| 100 | 75 | 80 |

| 200 | 50 | 60 |

| 300 | 30 | 40 |

The study concluded that the compound's structure plays a critical role in its biological activity, emphasizing the importance of substituents on the oxadiazole ring for enhancing therapeutic efficacy .

常见问题

Q. What are the optimal synthetic routes for preparing ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, and how can reaction efficiency be monitored?

The synthesis typically involves cyclocondensation of amidoxime precursors with activated esters. For example, refluxing 5-methyl-1,2,4-oxadiazole derivatives with ethyl chloroacetate in triethylamine yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase . Post-reaction purification involves recrystallization from methanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxadiazole ring and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z calculated for C₈H₁₁N₂O₃: 183.0764; observed: 183.0768). Infrared (IR) spectroscopy identifies key functional groups, such as C=O (ester, ~1740 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the compound degrades in acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the ester group observed via HPLC. For long-term storage, lyophilization and storage at -20°C in amber vials under inert gas (argon) are recommended to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cellular toxicity) may arise from assay-specific conditions. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays) is critical. For instance, highlights that LY3372689, a derivative, showed divergent results in tau protein binding (SPR) versus in vivo brain penetration (PET imaging), necessitating pharmacokinetic profiling .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with enzymes like O-GlcNAcase. Key residues (e.g., Asp-285 in human OGA) form hydrogen bonds with the oxadiazole ring, while the ethyl ester group influences ligand solubility and membrane permeability .

Q. What structural modifications enhance the compound’s therapeutic potential?

SAR studies reveal that replacing the ethyl ester with a methyl group reduces metabolic clearance but increases cytotoxicity. Adding electron-withdrawing substituents (e.g., -NO₂) to the oxadiazole ring improves binding to thrombin receptors, as shown in for antiplatelet derivatives .

Q. How can in vivo efficacy be evaluated while addressing interspecies variability?

Use transgenic murine models (e.g., APP/PS1 for Alzheimer’s) with species-specific dosing adjustments. employed PET imaging with [¹⁸F]LSN3316612 to quantify brain O-GlcNAcase inhibition, demonstrating dose-dependent target engagement in non-human primates before Phase 2 trials .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。